molecular formula C42H64N12O12S2 B10784849 H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2

Cat. No.: B10784849
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-UHFFFAOYSA-N
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Description

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide composed of various amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, DL-Cys(1), is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Tyr) is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 1 and 2 are repeated for each subsequent amino acid (DL-xiIle, DL-Asn, DL-Asn, DL-Cys(1), DL-Pro, DL-Leu, Gly).

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffer.

    Substitution: Standard SPPS reagents like HBTU, DIC, and Fmoc-protected amino acids.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate recognition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 depends on its specific sequence and structure. The peptide may interact with molecular targets such as enzymes, receptors, or other proteins, influencing their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. The presence of multiple cysteine residues allows for the formation of complex disulfide-linked structures, enhancing its stability and functionality in various research contexts.

Properties

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)

InChI Key

VIFAMMRBZBWEID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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